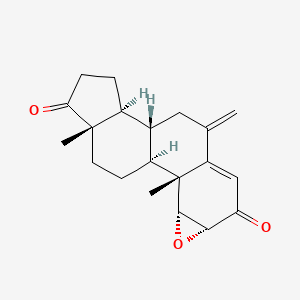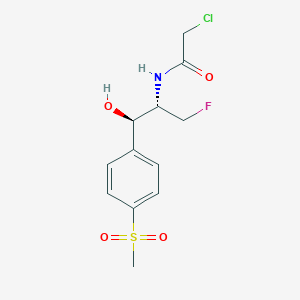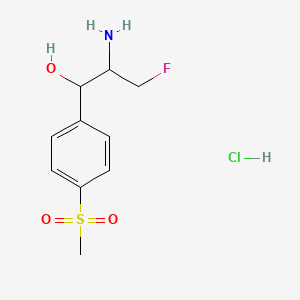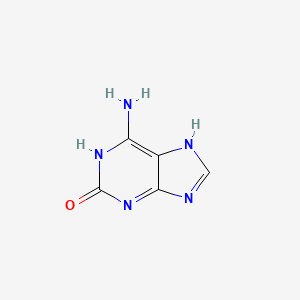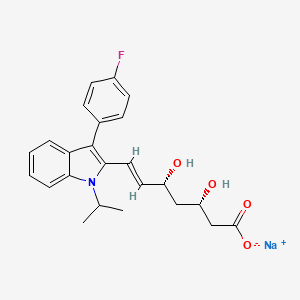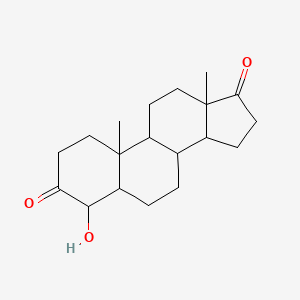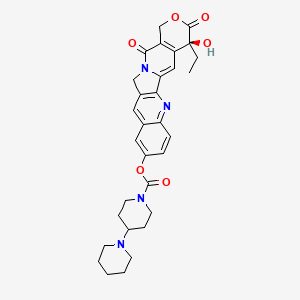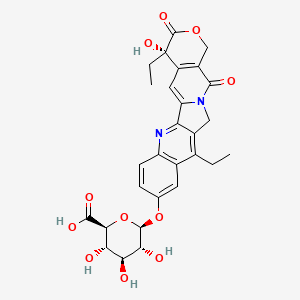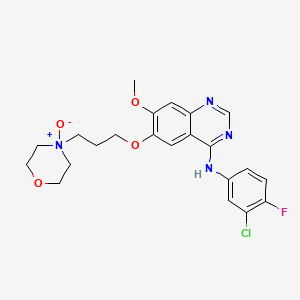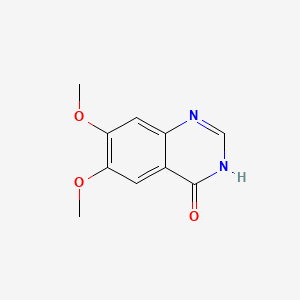
6-羟基多巴盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-DL-DOPA is an allosteric inhibitor of RAD52, which inhibits RAD52 binding to single-strand DNA binding domains . It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It is also an inhibitor of APE1 (apurinic/apyrimidinic endonuclease), a nuclease crucial for the DNA base excision repair pathway .
Molecular Structure Analysis
The empirical formula of 6-Hydroxy-DL-DOPA is C9H11NO5 . Its molecular weight is 213.19 . The SMILES string representation is NC(Cc1cc(O)c(O)cc1O)C(O)=O .Chemical Reactions Analysis
6-Hydroxydopamine, a neurotoxin that selectively destroys catecholaminergic nerves in sympathetically innervated tissues, is rapidly autoxidised to yield potentially toxic products and reactive oxygen species .Physical and Chemical Properties Analysis
6-Hydroxy-DL-DOPA is a powder that is off-white in color . It is soluble to 100 mM in 1M HCl . It should be stored at -20°C .科学研究应用
帕金森病和多巴胺能神经元变性
6-OHDA 用于创建模拟 PD 中多巴胺能神经元变性的动物模型。这种应用提供了对多巴胺能神经元丢失后可能发生的代偿机制的见解,例如多巴胺周转率增加,这既可以缓解症状,又可能促成疾病进展 (Zigmond、Hastings 和 Perez,2002)。此外,这些动物模型的开发导致了对 PD 病因、治疗和多巴胺 (DA) 神经元进行渐进性丢失的关键评估,这突出了以多方面方法准确模拟人类病理学需求 (Carvey、Punati 和 Newman,2006)。
神经毒性作用和氧化应激
研究已经利用 6-OHDA 来研究多巴胺本身的神经毒性作用以及氧化应激在 PD 中的作用。研究结果表明,氧化应激(以 6-OHDA 对多巴胺神经元的作用为例)在疾病的发展中起着重要作用。这些见解对于理解 PD 的潜在机制和探索潜在治疗靶点至关重要 (Reader 和 Dewar,1999)。
抗氧化特性和构效关系
与 6-OHDA 相关的羟基肉桂酸 (HCA) 已被研究其抗氧化特性,阐明了对其抗氧化活性至关重要的构效关系。这项研究对开发新的抗氧化剂化合物以管理与氧化应激相关的疾病具有重要意义 (Razzaghi-Asl 等人,2013)。
治疗应用和神经再生
对 6-OHDA 作用的研究已扩展到治疗应用,例如在帕金森病动物模型中使用移植的永生化多巴胺神经元。这种方法旨在通过提供细胞替代疗法的潜在途径来解决 PD 特有的多巴胺缺乏症。此类研究为开发可以缓解症状或阻止神经退行性疾病进展的新型治疗方法提供了希望 (Prasad 等人,1998)。
作用机制
Target of Action
6-Hydroxy Dopa HCl, also known as 6-hydroxydopamine, primarily targets noradrenergic nerves . It is a highly selective neurotoxin . It also targets the DNA repair proteins APE1 (apurinic/apyrimidinic endonuclease) and RAD52 . APE1 is a nuclease crucial for the DNA base excision repair pathway .
Mode of Action
6-Hydroxy Dopa HCl interacts with its targets in several ways. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains . It also inhibits the repair-function activity of APE1 . In the nervous system, it destroys axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to induce Parkinson’s disease in animal models by causing the degeneration of dopaminergic midbrain neurons, resulting in dopamine depletion . It also inhibits the DNA base excision repair pathway by blocking the function of APE1 .
Pharmacokinetics
It is known that the compound is relatively unstable and can undergo autoxidation under certain experimental conditions . This can result in the production of reactive oxygen species, mainly superoxide and hydrogen peroxide .
Result of Action
The action of 6-Hydroxy Dopa HCl leads to several molecular and cellular effects. It can produce a chemical sympathectomy by destroying noradrenergic nerves . It also selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . In the central nervous system, it predominantly produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain .
Action Environment
The action of 6-Hydroxy Dopa HCl can be influenced by environmental factors. For example, the compound’s instability and propensity for autoxidation can be affected by the experimental conditions . Additionally, the compound’s neurotoxic effects can be influenced by the age of the organism, with different effects observed when administered to perinatal versus adult animals .
安全和危害
生化分析
Biochemical Properties
6-Hydroxy Dopa Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of APE1 (apurinic/apyrimidinic endonuclease) repair-function activity . APE1 is a nuclease crucial for the DNA base excision repair pathway . Furthermore, 6-Hydroxy Dopa Hydrochloride also blocks RAD52 (DNA repair protein) single-stranded DNA binding domain .
Cellular Effects
6-Hydroxy Dopa Hydrochloride has significant effects on various types of cells and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy Dopa Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains .
Temporal Effects in Laboratory Settings
The effects of 6-Hydroxy Dopa Hydrochloride change over time in laboratory settings. It has been observed that the sympathetic nervous system fully regenerates to reinnervate the periphery in approximately 6 weeks .
Dosage Effects in Animal Models
The effects of 6-Hydroxy Dopa Hydrochloride vary with different dosages in animal models. High doses of 6-Hydroxy Dopa Hydrochloride can produce near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum .
Metabolic Pathways
6-Hydroxy Dopa Hydrochloride is involved in several metabolic pathways. Under acidic conditions, 6-Hydroxy Dopa Hydrochloride can be hydroxylated to 6-hydroxy-DOPA (TOPA) and further oxidized to TOPA-quinone .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydroxy Dopa HCl involves the conversion of L-Dopa to 6-Hydroxy Dopa, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-Dopa", "Sodium periodate", "Sodium metabisulfite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "L-Dopa is oxidized to 6-Hydroxy Dopa using sodium periodate in the presence of sodium metabisulfite.", "The resulting mixture is then treated with sodium hydroxide to form the free base of 6-Hydroxy Dopa.", "Hydrochloric acid is added to the free base to form the hydrochloride salt of 6-Hydroxy Dopa.", "The product is then isolated and purified through recrystallization." ] } | |
CAS 编号 |
68463-64-9 |
分子式 |
C9H12ClNO5 |
分子量 |
249.65 g/mol |
IUPAC 名称 |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |
InChI 键 |
BFABEGDECPTTRS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


